Methyl 3-(3-Bromphenyl)isoxazol-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the isoxazole ring. The carboxylate group is esterified with a methyl group, making it a methyl ester. Isoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Isoxazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemicals: Isoxazole derivatives are used in the development of herbicides and pesticides.
Materials Science: Isoxazole derivatives are used in the development of advanced materials, including liquid crystals and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-bromophenyl)isoxazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride in the presence of a base. The reaction proceeds under mild conditions and typically yields the desired isoxazole derivative in good yields .
Another method involves the reaction of 3-bromobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to the isoxazole ring using a dehydrating agent such as phosphorus oxychloride. The resulting isoxazole is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of methyl 3-(3-bromophenyl)isoxazole-4-carboxylate typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The isoxazole ring can be oxidized to form oxazole derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), base (sodium hydroxide, potassium carbonate), solvent (dimethylformamide, tetrahydrofuran), temperature (room temperature to reflux).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, dichloromethane), temperature (room temperature to reflux).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvent (ether, tetrahydrofuran), temperature (0°C to room temperature).
Major Products Formed:
Substitution Reactions: Aniline derivatives, thiol-substituted derivatives, alkoxy-substituted derivatives.
Oxidation Reactions: Oxazole derivatives.
Reduction Reactions: Alcohol derivatives.
Wirkmechanismus
The mechanism of action of methyl 3-(3-bromophenyl)isoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The isoxazole ring can act as a bioisostere for other heterocycles, allowing it to mimic the biological activity of other compounds. The bromine atom can enhance the compound’s binding affinity to its target by forming halogen bonds or through hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate: This compound has the bromine atom in the para position instead of the meta position.
Methyl 3-(3-chlorophenyl)isoxazole-4-carboxylate: This compound has a chlorine atom instead of a bromine atom.
Methyl 3-(3-fluorophenyl)isoxazole-4-carboxylate: This compound has a fluorine atom instead of a bromine atom.
Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is unique due to the presence of the bromine atom in the meta position, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.
Eigenschaften
IUPAC Name |
methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-16-13-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKSPGJBGRSIJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CON=C1C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357864 |
Source
|
Record name | Methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267651-85-4 |
Source
|
Record name | Methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.